3-Bromo-5-ethyl-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethyl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRSAOKYKLVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Bromo 5 Ethyl 2 Methylpyridine
Mechanistic Investigations of Electrophilic Aromatic Substitution on Brominated Alkylpyridines
The pyridine (B92270) ring, while aromatic, is electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This inherent electron deficiency generally makes electrophilic aromatic substitution (EAS) reactions on the pyridine nucleus more challenging than on benzene. The presence of both a deactivating bromo group and activating alkyl groups (methyl and ethyl) on the 3-bromo-5-ethyl-2-methylpyridine ring, along with the directing effects of the nitrogen atom, creates a complex reactivity landscape.
In general, electrophilic attack on the pyridine ring is favored at the 3- and 5-positions, as the intermediate arenium ions are less destabilized. However, in this compound, these positions are already substituted. The 2-, 4-, and 6-positions are significantly deactivated by the adjacent nitrogen atom. Therefore, any electrophilic substitution would likely occur at the 4- or 6-position, with the outcome influenced by the specific electrophile and reaction conditions. The ethyl group at the 5-position and the methyl group at the 2-position will exert some activating effect through hyperconjugation and induction, potentially influencing the regioselectivity of the substitution.
A related example is the bromination of 2-amino-5-picoline in acetic acid, which yields 2-amino-3-bromo-5-methylpyridine. This demonstrates that electrophilic attack can occur at the 3-position when a strong activating group like an amino group is present at the 2-position.
Nucleophilic Aromatic Substitution Pathways on this compound
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic rings like pyridine, especially when a good leaving group such as bromine is present. masterorganicchemistry.comresearchgate.net The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of this intermediate. masterorganicchemistry.com
In the case of this compound, the bromine atom at the 3-position can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this attack. While classic SNAr reactions often proceed via a stepwise mechanism, concerted pathways have also been reported, particularly for related heterocyclic systems. acs.orgnih.gov
A significant application of nucleophilic substitution on brominated pyridines is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net This method is highly versatile and has been successfully applied to a wide range of bromopyridines, including those with various substituents. researchgate.netchemspider.com For instance, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been shown to be an effective method for synthesizing aminopyridines. researchgate.net Similarly, Suzuki cross-coupling reactions, another palladium-catalyzed process, can be used to form carbon-carbon bonds by reacting the bromopyridine with an organoboron compound. mdpi.com
The table below summarizes the conditions and outcomes of representative nucleophilic substitution reactions on related bromopyridine systems.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |
| Buchwald-Hartwig Amination | 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane, [Pd2(dba)3], (±)-BINAP, NaOBut, Toluene, 80°C | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| Suzuki Coupling | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Arylboronic acids, Pd(PPh3)4, K3PO4, 1,4-dioxane/water, 85-95°C | N-[5-aryl-2-methylpyridin-3-yl]acetamides | Moderate to Good | mdpi.com |
| SNAr with Phenols | 5-bromo-1,2,3-triazine | Phenols, Cs2CO3, THF, 40°C | 5-aryloxy-1,2,3-triazines | Varies | acs.org |
Radical Reactions Involving the Pyridine Bromine Atom
One common type of radical reaction is radical-mediated reduction, where the bromine atom is replaced by a hydrogen atom. This is often achieved using a radical initiator and a hydrogen atom donor. Another important application is in radical-mediated carbon-carbon bond formation, such as in certain cross-coupling reactions or cyclization processes.
Oxidative and Reductive Transformations of this compound
The pyridine ring is generally resistant to oxidation, but the alkyl side chains can be oxidized under appropriate conditions. For example, oxidation of the parent compound, 5-ethyl-2-methylpyridine, with nitric acid leads to the formation of nicotinic acid (pyridine-3-carboxylic acid) via the intermediate 2,5-pyridinedicarboxylic acid. wikipedia.org It is expected that the ethyl and methyl groups on this compound could be similarly oxidized to carboxylic acid functionalities. The pyridine nitrogen itself can be oxidized to an N-oxide using reagents like peroxy acids. For instance, 5-bromo-2-methylpyridine (B113479) can be converted to 5-bromo-2-methylpyridine N-oxide. bldpharm.com
Reduction of the pyridine ring is also possible, typically through catalytic hydrogenation. This would lead to the corresponding piperidine (B6355638) derivative. The bromo substituent may also be susceptible to reduction under certain conditions. For example, the nitro group of 2-bromo-5-methyl-3-nitropyridine (B1280105) can be selectively reduced to an amino group using iron in acetic acid, leaving the bromo group intact. chemicalbook.com
Stereochemical Aspects and Chiral Induction in this compound Transformations
Reactions involving this compound can have stereochemical implications, particularly when new chiral centers are formed. For instance, if a reaction at the ethyl group's benzylic position creates a new stereocenter, the potential for diastereoselectivity or enantioselectivity arises.
In the context of cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce asymmetry in the product. For example, in Buchwald-Hartwig amination reactions, chiral phosphine (B1218219) ligands like BINAP have been used to achieve enantioselective transformations. chemspider.com While the specific application to this compound has not been detailed in the provided search results, the principles of asymmetric catalysis are broadly applicable. When reacting with a chiral nucleophile, such as a chiral amine in a Buchwald-Hartwig reaction, the formation of diastereomeric products is possible. The inherent chirality of the reactants can influence the transition state energies and thus the product distribution.
Computational and Theoretical Investigations of 3 Bromo 5 Ethyl 2 Methylpyridine
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. acs.orgnih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometry, energy, and reactivity. For a molecule like 3-Bromo-5-ethyl-2-methylpyridine, a DFT analysis would be the initial step in a thorough computational investigation.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.orgpku.edu.cnyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO indicates the region most likely to accept electrons, highlighting its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A hypothetical FMO analysis for this compound would yield data similar to what is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the highest occupied molecular orbital |
| ELUMO | Data not available | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies |
Note: Specific computational data for this compound is not available in the cited literature.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the electron density surface of a molecule. uni-muenchen.dewolfram.comyoutube.comlibretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de MEP maps use a color scale where red typically indicates regions of high electron density (negative potential), attractive to electrophiles, and blue indicates regions of low electron density (positive potential), attractive to nucleophiles. youtube.com For this compound, an MEP map would likely show a negative potential (red) near the nitrogen atom due to its lone pair of electrons, and positive potentials (blue) near the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into a more intuitive Lewis structure representation. nih.govwisc.eduscirp.orgwikipedia.org This method quantifies intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. wisc.eduwikipedia.org The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, offering insights into the molecule's stability. An NBO analysis of this compound would reveal the extent of electron delocalization within the pyridine (B92270) ring and the electronic effects of the bromo, ethyl, and methyl substituents.
Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: Specific computational data for this compound is not available in the cited literature.
Conformational Analysis and Potential Energy Surface (PES) Studies
Conformational analysis investigates the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. acs.orgnih.gov For this compound, the primary focus of such a study would be the rotation of the ethyl and methyl groups. By calculating the energy of the molecule at various rotational angles (dihedral angles), a Potential Energy Surface (PES) can be constructed. The PES helps to identify the most stable conformer (global minimum) and the energy barriers to rotation between different conformations.
Prediction of Spectroscopic Parameters through Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. acs.orgresearchgate.netresearchgate.netyukiozaki.com By computing properties such as vibrational frequencies (for IR and Raman spectroscopy), nuclear magnetic shielding tensors (for NMR spectroscopy), and electronic transition energies (for UV-Vis spectroscopy), a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental results to confirm the structure of the synthesized compound.
Table 3: Hypothetical Comparison of Calculated Spectroscopic Parameters
| Spectroscopic Technique | Parameter | Calculated Value |
|---|---|---|
| Vibrational Spectroscopy | Key Frequencies (cm-1) | Data not available |
| NMR Spectroscopy | 1H, 13C Chemical Shifts (ppm) | Data not available |
| Electronic Spectroscopy | λmax (nm) | Data not available |
Note: Specific computational data for this compound is not available in the cited literature.
Advanced Theoretical Modeling of Reaction Pathways and Transition States
Computational modeling can provide deep insights into the mechanisms of chemical reactions by mapping out the energetic landscape of a reaction pathway. researchgate.net This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state represents the energy maximum along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. For this compound, theoretical modeling could be used to explore potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
Quantum Chemical Descriptors and Reactivity Indices
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical descriptors and reactivity indices for the compound this compound. Consequently, detailed research findings, including data tables for properties such as HOMO-LUMO energies, global reactivity descriptors (e.g., hardness, softness, electronegativity, chemical potential, and electrophilicity index), and local reactivity descriptors (e.g., Fukui functions and condensed softness), are not available for this specific molecule.
While computational studies involving Density Functional Theory (DFT) are common for characterizing the electronic structure and reactivity of organic molecules, and have been applied to similar pyridine derivatives, no published research has focused on this compound. Therefore, it is not possible to provide the requested data tables and detailed research findings at this time.
Role of 3 Bromo 5 Ethyl 2 Methylpyridine As a Synthetic Intermediate
Precursor in the Construction of Complex Heterocyclic Systems
The bromine atom in 3-Bromo-5-ethyl-2-methylpyridine serves as a linchpin for the construction of more intricate heterocyclic structures. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples detailing the use of this compound in the synthesis of fused heterocyclic systems are not extensively documented in publicly available literature, the reactivity of the bromo-pyridine core is well-established. For instance, related bromo-pyridine derivatives are known to undergo intramolecular cyclization reactions to form fused systems such as thieno[2,3-b]pyridines. These reactions often proceed via an initial cross-coupling step to introduce a side chain that can subsequently cyclize onto the pyridine (B92270) ring.
The general strategy involves leveraging the bromo-substituent for reactions like the Sonogashira coupling to introduce an alkyne, which can then undergo a cyclization cascade. Similarly, Heck coupling reactions can introduce vinyl groups that participate in subsequent ring-forming reactions. organic-chemistry.orgbeilstein-journals.org The presence of the ethyl and methyl groups on the pyridine ring of this compound can also influence the regioselectivity and efficiency of these cyclization processes, offering a handle for fine-tuning the synthesis of complex polycyclic aromatic compounds.
Utility in the Synthesis of Functionalized Nitrogen-Containing Scaffolds
One of the most powerful applications of this compound is in the synthesis of functionalized nitrogen-containing scaffolds, which are prevalent in medicinal chemistry and agrochemical research. The bromine atom is an excellent handle for a variety of cross-coupling reactions that introduce diverse functional groups and build molecular complexity.
Table 1: Representative Cross-Coupling Reactions for Functionalizing Bromo-Pyridines
| Reaction Type | Catalyst | Ligand | Base | Reagent | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | Arylboronic acid | Aryl-substituted pyridine |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Amine (e.g., Et₃N) | Terminal alkyne | Alkynyl-substituted pyridine |
| Negishi Coupling | Pd(0) or Ni(0) species | Various phosphines | - | Organozinc reagent | Alkyl/Aryl-substituted pyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BINAP | NaOtBu | Amine | Amino-substituted pyridine |
This table presents typical conditions for cross-coupling reactions involving bromo-pyridines. The optimal conditions for this compound may vary.
The Suzuki-Miyaura coupling , for example, allows for the straightforward introduction of aryl or heteroaryl groups by reacting this compound with a suitable boronic acid in the presence of a palladium catalyst. mdpi.com This is a widely used method for creating biaryl structures, which are common motifs in drug molecules.
The Sonogashira coupling provides a route to alkynyl-substituted pyridines by coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org These products are not only valuable in their own right but can also serve as intermediates for further transformations, such as the synthesis of heterocycles via cyclization reactions. rsc.orgsoton.ac.uk
The Negishi coupling offers another avenue for forming carbon-carbon bonds by reacting with organozinc reagents. This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules.
Furthermore, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups at the 3-position of the pyridine ring. This is a critical transformation for accessing scaffolds with potential biological activity.
Strategic Use in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. While specific literature detailing the use of this compound in such reactions is sparse, its structure lends itself to these advanced synthetic methodologies.
For instance, a cascade reaction could be envisioned where an initial cross-coupling reaction at the bromine position is followed by an intramolecular reaction involving one of the alkyl substituents on the pyridine ring. The ethyl and methyl groups, while generally considered less reactive, could potentially be functionalized or participate in cyclization reactions under specific conditions.
The development of novel cascade reactions involving versatile building blocks like this compound is an active area of research. The ability to orchestrate a series of bond-forming events in a controlled manner based on the inherent reactivity of this intermediate holds significant promise for the efficient synthesis of novel chemical entities.
Application in the Preparation of Advanced Materials
The unique electronic and structural features of the pyridine ring make it an attractive component in the design of advanced functional materials. This compound can serve as a key building block in the synthesis of such materials, with applications in fields like liquid crystal technology and organic electronics. chemrxiv.org
Chiral dopants are essential components in many liquid crystal displays (LCDs) as they induce a helical twist in the liquid crystal phase, which is crucial for the operation of twisted nematic and super-twisted nematic displays. The effectiveness of a chiral dopant is often related to its molecular shape and a large dipole moment.
While direct applications of this compound in other advanced materials like Organic Light-Emitting Diodes (OLEDs) are not yet widely reported, the broader class of pyridine-containing compounds is extensively used in the development of emissive and charge-transporting materials. The functionalization of the this compound core could lead to novel materials with tailored electronic properties for such applications.
Catalytic Applications and Ligand Design Featuring 3 Bromo 5 Ethyl 2 Methylpyridine Derived Structures
Design and Synthesis of Pyridine-Based Ligands for Transition Metal Catalysis
The synthesis of specialized ligands is fundamental to advancing transition metal catalysis. Pyridine (B92270) cores are frequently used due to their electronic properties and the ease with which they can be functionalized.
Development of P,N-Ligands and Pincer Complexes
P,N-ligands and pincer complexes are crucial classes of ligands that offer enhanced stability and reactivity to metal centers. Pincer ligands, which bind to a metal center through three donor atoms in a meridional fashion, are known for their robust nature. The synthesis of such ligands often involves the functionalization of a central aromatic ring, such as pyridine. A modular synthetic strategy can allow for systematic variation of the ligand's steric and electronic properties. While this methodology is well-established for various pyridine backbones, specific synthetic routes starting from 3-Bromo-5-ethyl-2-methylpyridine to create P,N-ligands or pincer complexes are not documented in the reviewed scientific literature.
Applications in Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. The specific reactivity of a halopyridine substrate or a pyridine-derived ligand can significantly influence the outcome of these reactions.
Carbon-Carbon (C-C) Bond Formation (e.g., Suzuki-Miyaura, Heck)
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, and the Heck reaction, involving the coupling of an unsaturated halide with an alkene, are cornerstone C-C bond-forming methodologies. organic-chemistry.org The reactivity of the aryl halide is a key factor, with the order typically being I > Br > OTf >> Cl.
Studies on related compounds, such as 3,4,5-tribromo-2,6-dimethylpyridine, have explored regio- and atropselective Suzuki-Miyaura cross-coupling processes. beilstein-journals.orgnih.gov Similarly, the Suzuki reaction has been successfully applied to other brominated pyridines like 5-bromo-2-methylpyridin-3-amine (B1289001) to synthesize novel derivatives. mdpi.comnih.gov However, there are no specific studies, data tables, or detailed research findings on the use of this compound as a substrate or as a ligand precursor in Suzuki-Miyaura or Heck reactions. organic-chemistry.orgthieme-connect.de
Carbon-Nitrogen (C-N) Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is exceptionally broad in scope and has become a vital tool in synthetic organic chemistry. wikipedia.org The choice of ligand is critical for the efficiency of the catalytic cycle. While the Buchwald-Hartwig amination of various 2-bromopyridines has been successfully demonstrated, often requiring specific electron-rich ligands and strong bases for catalyst turnover, no literature specifically reports the application of this reaction to this compound. chemspider.comresearchgate.net
Development of Chiral Catalysts from this compound Scaffolds
The creation of chiral catalysts for asymmetric synthesis is a significant goal in chemistry. Pyridine derivatives can serve as scaffolds for chiral ligands, where stereogenic centers are introduced to control the enantioselectivity of a reaction. For instance, helical chiral pyridine N-oxides have been developed as a family of asymmetric catalysts. miami.edu Despite the potential of substituted pyridines in this field, there is no available research detailing the design, synthesis, or application of chiral catalysts derived from a this compound scaffold.
Metal-Catalyzed Functionalizations and Derivatizations of the Pyridine Ring
Direct C-H functionalization is an increasingly important strategy for modifying aromatic and heterocyclic rings, offering a more atom-economical approach than traditional cross-coupling reactions. mdpi.com These methods allow for the introduction of new functional groups or the formation of new C-C bonds directly onto the pyridine core. mdpi.com While this is a promising area of research for creating diverse molecular architectures, no studies were found that specifically apply metal-catalyzed functionalization or derivatization techniques to the pyridine ring of this compound.
Organocatalytic Applications of this compound Derivatives
While the direct application of this compound as an organocatalyst is not extensively documented in scientific literature, its structural analogs, particularly substituted 2-picolines, have emerged as valuable precursors in organocatalytic transformations. Research in this area has demonstrated that the functionalization of the methyl group in picoline derivatives can be achieved under mild, organocatalytic conditions, paving the way for the synthesis of complex chiral molecules. This section will focus on the organocatalytic applications of structures derived from 3-bromo-2-picoline, a close analog of this compound, highlighting a key strategy that enables their use in asymmetric synthesis.
A significant challenge in the functionalization of 2-methylpyridines (2-picolines) is the acidity of the methyl protons, which typically necessitates the use of strong bases for deprotonation. rsc.org However, recent advancements have utilized the concept of "latent pronucleophiles" to overcome this limitation, enabling the use of chiral Lewis base catalysts for enantioselective reactions. rsc.org This approach involves the in-situ generation of a nucleophile from a silylated picoline derivative, which can then react with an electrophile in the presence of an organocatalyst.
A notable example of this strategy is the enantioselective allylation of silylated picoline derivatives, including 3-bromo-2-picoline. rsc.org In this transformation, the picoline is first converted to its silyl derivative, which then acts as a latent pronucleophile. The reaction with an allylic fluoride, in the presence of a chiral Lewis base catalyst, leads to the formation of an enantioenriched allylation product. This method is significant as it avoids the use of harsh reaction conditions and provides access to chiral pyridine-containing building blocks.
The reaction proceeds with high efficiency for a range of substituted picolines, demonstrating the versatility of this organocatalytic approach. The table below summarizes the results for the allylation of various silylated picoline-based pronucleophiles.
Table 1: Lewis Base Catalyzed Allylation of Silylated Picoline Derivatives
| Entry | Picoline Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 5-Cyano-2-picoline | 5-Cyano-2-allylpyridine | 86 |
| 2 | 3-Bromo-2-picoline | 3-Bromo-2-allylpyridine | 70 |
| 3 | 6-Chloro-2-picoline | 6-Chloro-2-allylpyridine | 85 |
The data presented in Table 1, sourced from the work of Lange, Alistratov, and Vilotijevic, showcases the successful application of this organocatalytic method to various substituted picolines. rsc.org Notably, the 3-bromo-2-picoline derivative (Entry 2) undergoes the allylation reaction in a good yield of 70%. This result is particularly relevant as it demonstrates the feasibility of functionalizing a pyridine ring with a substitution pattern closely related to this compound.
Furthermore, the allylated products derived from these reactions can be further transformed into more complex heterocyclic structures. For instance, the allylated picoline derivatives can be cyclized to form quinolizine-4-ones, which are important scaffolds in medicinal chemistry. rsc.org This two-step sequence, involving an initial organocatalytic C-C bond formation followed by a cyclization, highlights the synthetic utility of this methodology.
Future Research Directions and Emerging Trends for 3 Bromo 5 Ethyl 2 Methylpyridine
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of 3-bromo-5-ethyl-2-methylpyridine and its derivatives is an area that could significantly benefit from the adoption of flow chemistry and automated synthesis. Continuous flow reactors offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. The precise control over parameters such as temperature, pressure, and reaction time in a microreactor setting can lead to the optimization of synthetic routes to this compound.
Future research will likely focus on developing robust and scalable flow synthesis protocols. This could involve the miniaturization of reaction vessels and the integration of real-time monitoring and purification steps. Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly screen a wide range of reaction conditions and identify optimal synthetic pathways. The integration of flow chemistry with automated systems has the potential to accelerate the discovery of novel derivatives of this compound by enabling high-throughput synthesis and screening. A study on the flow microreactor synthesis of disubstituted pyridines from dibromopyridines has demonstrated the feasibility of such approaches for related compounds rsc.org.
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Feature | Benefit in Flow Synthesis |
| Precise Temperature Control | Minimization of side products and improved selectivity. |
| Enhanced Mixing | Increased reaction rates and yields. |
| Improved Safety | Handling of hazardous reagents and intermediates in small, controlled volumes. |
| Scalability | Facile scaling of production by extending reaction time or using parallel reactors. |
| Integration | Seamless integration with online analysis and purification techniques. |
Sustainable Synthesis and Catalysis Innovations for Pyridine (B92270) Derivatives
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and pyridine derivatives are no exception. nih.govijarsct.co.inresearchgate.net Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.govijarsct.co.inresearchgate.netnih.gov
A key area of innovation will be the development of novel catalytic systems. The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising approach to reduce waste and improve the economic viability of synthetic processes. bhu.ac.in Research into biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions, also holds significant potential. Furthermore, the development of one-pot multicomponent reactions for the synthesis of complex pyridine derivatives from simple precursors is a growing area of interest, offering a more atom-economical approach. nih.govresearchgate.net
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bromine atom and the substituted pyridine ring of this compound provide multiple sites for chemical modification, opening the door to the exploration of novel reactivity patterns. Future research is expected to move beyond conventional cross-coupling reactions to uncover unprecedented transformations.
One exciting avenue is the concept of skeletal editing, where atoms within the pyridine ring are selectively replaced to generate new heterocyclic scaffolds. nih.govchemrxiv.org For instance, strategies for nitrogen-to-carbon or carbon-to-nitrogen transmutation could lead to the synthesis of novel benzene (B151609) or pyridazine analogues from a this compound precursor. nih.govchemrxiv.org The development of new cyclization and cycloaddition reactions involving the pyridine core will also be a focus, enabling the construction of fused heterocyclic systems with unique three-dimensional structures. organic-chemistry.org Investigating the reactivity of the pyridine N-oxide derivative could also unveil new pathways for functionalization, as the N-oxide can alter the electronic properties of the ring and direct incoming electrophiles and nucleophiles to different positions. youtube.com
Table 2: Potential Novel Transformations for this compound
| Transformation Type | Description | Potential Outcome |
| Skeletal Editing | Replacement of ring atoms (e.g., nitrogen for carbon). | Access to novel aromatic and heteroaromatic cores. |
| Dearomatization | Conversion of the aromatic pyridine ring into a non-aromatic system. | Synthesis of three-dimensional scaffolds. |
| Novel Cycloadditions | Participation of the pyridine ring in [4+2] or [3+2] cycloaddition reactions. | Construction of polycyclic and fused heterocyclic systems. |
| C-H Activation | Direct functionalization of C-H bonds on the pyridine ring or substituents. | More efficient and atom-economical synthetic routes. |
Advanced Materials Science Applications beyond Current Scope
While pyridine derivatives are well-established in pharmaceuticals and agrochemicals, their application in advanced materials science is a rapidly expanding field. The unique electronic and coordination properties of the pyridine ring make this compound a promising building block for a variety of functional materials.
Future research could explore the incorporation of this compound into organic light-emitting diodes (OLEDs), where the pyridine moiety can influence charge transport and emission properties. The ability of the pyridine nitrogen to coordinate with metal ions also makes it a candidate for the design of metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. Furthermore, polymers containing the this compound unit could exhibit interesting properties for applications in sensing, gas storage, and separation. The development of pyridine-based polymers and their derivatives is an active area of research with diverse potential applications.
Deepening Mechanistic Understanding through Combined Experimental and Theoretical Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and applications. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms.
Experimental studies, including kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates, will provide valuable data on reaction pathways. These experimental findings will be complemented by theoretical calculations, such as Density Functional Theory (DFT), which can provide detailed insights into transition state structures, reaction energetics, and the electronic properties of molecules. mdpi.com For example, DFT studies can help to understand the frontier molecular orbitals and reactivity indices of this compound and its derivatives, guiding the development of new reactions. mdpi.com This combined approach will not only deepen our fundamental understanding of the chemistry of this compound but also accelerate the discovery of new and useful transformations.
Q & A
Q. Table 1. Example Bromination Conditions for Analogous Pyridines
| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-3-methylpyridine | 85 | |||
| 5-Ethyl-2-methylpyridine | NBS | DMF | 72 |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should researchers anticipate?
Methodological Answer:
A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is critical:
- -NMR :
- -NMR :
- Brominated carbon: δ 115–120 ppm.
- Methyl and ethyl carbons: δ 15–25 ppm .
- HRMS : Expect molecular ion peak at 229.02 (M) with isotopic pattern confirming bromine.
For ambiguous cases, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration .
Basic: What are the recommended purification strategies for this compound to achieve high chemical purity?
Methodological Answer:
Purification strategies depend on the synthesis by-products:
- Liquid-liquid extraction : Separate organic impurities using .
- Column chromatography : Use silica gel with a gradient of hexane/ethyl acetate (9:1 to 4:1). Monitor fractions via TLC (R ~0.5 in 7:3 hexane/EA) .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter. Purity >98% is achievable .
Q. Table 2. Solvent Systems for Recrystallization of Bromopyridines
| Compound | Solvent | Purity (%) | Reference |
|---|---|---|---|
| 5-Bromo-2-methoxy-3-methylpyridine | Ethanol | 97 | |
| 2-Amino-5-bromo-3-methylpyridine | Hexane/EA | 95 |
Advanced: How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, reaction outcomes) for this compound derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in DFT calculations. Mitigation strategies include:
- Solvent correction : Use the IEF-PCM model in Gaussian or ORCA to simulate solvent environments .
- Dynamic NMR : Probe rotational barriers of ethyl/methyl groups at variable temperatures .
- Parametrization : Adjust computational methods (e.g., B3LYP/6-311++G(d,p)) to match empirical data .
Cross-validation with X-ray structures (via SHELX refinement) resolves geometric mismatches .
Advanced: What experimental approaches can elucidate the mechanistic role of the bromine substituent in palladium-catalyzed cross-coupling reactions involving this compound?
Methodological Answer:
The bromine atom acts as a leaving group in Suzuki-Miyaura or Stille couplings. Mechanistic studies involve:
- Kinetic profiling : Monitor reaction progress via -NMR to identify rate-determining steps .
- Isotopic labeling : Use -labeled substrates to track bond cleavage/formation .
- Catalyst screening : Compare Pd(0) (e.g., ) vs. Ni(0) systems for selectivity trends .
Side reactions (e.g., debromination) are minimized using aryl boronic esters instead of acids .
Advanced: How should researchers optimize multi-step syntheses of this compound derivatives when encountering competing side reactions (e.g., debromination or ethyl group migration)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
